

# Darolutamide-d4 chemical properties and synthesis

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to **Darolutamide-d4** 

This guide provides a comprehensive overview of the chemical properties, synthesis, and mechanism of action of **Darolutamide-d4**, a deuterated analog of the potent androgen receptor inhibitor, Darolutamide. This document is intended for researchers, scientists, and professionals in the field of drug development.

# **Chemical Properties**

**Darolutamide-d4** is a stable, isotopically labeled form of Darolutamide, utilized as a reference standard in analytical and research applications, such as pharmacokinetic studies, to differentiate it from the unlabeled drug.[1][2] The introduction of deuterium atoms provides a distinct mass signature for mass spectrometry-based detection without significantly altering the compound's chemical and biological activity.

Two primary CAS numbers are reported for **Darolutamide-d4**, likely corresponding to different deuteration patterns on the molecule.

Table 1: Physicochemical Properties of Darolutamide-d4



| Property           | Value                                                                                                                                     | References         |
|--------------------|-------------------------------------------------------------------------------------------------------------------------------------------|--------------------|
| IUPAC Name         | N-((S)-1-(3-(3-Chloro-4-<br>cyanophenyl)-1H-pyrazol-1-<br>yl)propan-2-yl-2,3,3,3-d4)-5-(1-<br>hydroxyethyl)-1H-pyrazole-3-<br>carboxamide | [3][4]             |
| CAS Number         | 2484757-20-0; 2484757-19-7                                                                                                                | [1][2][3][4][5][6] |
| Molecular Formula  | C19H15D4CIN6O2                                                                                                                            | [3][4][6][7]       |
| Molecular Weight   | 402.87 g/mol                                                                                                                              | [2][3][4]          |
| Appearance         | White to off-white solid                                                                                                                  | [2]                |
| Solubility         | Soluble in Methanol, DMSO                                                                                                                 | [2][5][8]          |
| Storage Conditions | Powder: -20°C for up to 3 years; Solution: -80°C for 6 months                                                                             | [2]                |
| Synonyms           | ODM-201-d4, Nubeqa-d4,<br>BAY-1841788-d4                                                                                                  | [2][5]             |

## **Synthesis of Darolutamide**

The synthesis of Darolutamide involves a multi-step process, typically culminating in the coupling of two key pyrazole intermediates. While specific protocols for the deuterated analog are proprietary, the synthesis of **Darolutamide-d4** would follow a similar pathway, incorporating a deuterated starting material at an appropriate stage. A plausible approach would involve using a deuterated version of the (S)-1-(pyrazol-1-yl)propan-2-amine intermediate.

Several synthetic routes have been published in patents and scientific literature.[9][10] A generalized synthetic workflow is depicted below.

Figure 1: Generalized synthetic workflow for Darolutamide.

# **Example Experimental Protocol: Amide Coupling**



The following is a representative experimental protocol for the amide coupling step, adapted from public patent literature.[11] The synthesis of **Darolutamide-d4** would require the substitution of Intermediate B with its corresponding deuterated analog.

Objective: To couple 5-(1-hydroxyethyl)-1H-pyrazole-3-carboxylic acid (Intermediate A) with (S)-1-(3-(3-chloro-4-cyanophenyl)-1H-pyrazol-1-yl)propan-2-amine (Intermediate B).

#### Materials:

- Intermediate A (1.0 eq)
- Intermediate B (1.0 1.2 eq)
- Coupling agent (e.g., T3P®, HATU) (1.1 1.5 eq)
- Organic base (e.g., DIPEA, N-methylmorpholine) (2.0 3.0 eg)
- Anhydrous solvent (e.g., THF, Ethyl Acetate)

### Procedure:

- To a stirred solution of Intermediate A (1.0 eq) and Intermediate B (1.1 eq) in anhydrous ethyl acetate at 0-10°C, add diisopropylethylamine (DIPEA) (2.5 eq).
- Slowly add a solution of propylphosphonic anhydride (T3P®) (1.5 eq) in ethyl acetate to the reaction mixture, maintaining the temperature below 15°C.
- Allow the reaction to warm to room temperature and stir for 3-5 hours, monitoring progress by TLC or LC-MS.
- Upon completion, quench the reaction with saturated sodium bicarbonate (NaHCO₃) solution.
- Extract the agueous layer with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate under reduced pressure.



• The resulting crude amide is then typically taken to the final reduction step without further purification.

Final Step: Reduction The ketone in the coupled product is reduced to a hydroxyl group using a reducing agent like sodium borohydride (NaBH<sub>4</sub>) in a protic solvent such as ethanol to yield the final Darolutamide product.[9]

## **Mechanism of Action**

Darolutamide is a potent and structurally distinct androgen receptor (AR) inhibitor.[12][13] Its mechanism of action involves competitively blocking multiple steps in the AR signaling pathway, which is a critical driver for the growth and survival of prostate cancer cells.[14][15] [16]

The key inhibitory actions of Darolutamide are:

- Inhibition of Androgen Binding: It competitively binds to the ligand-binding domain of the AR
  with high affinity, preventing natural androgens like testosterone and dihydrotestosterone
  (DHT) from activating the receptor.[13][14]
- Prevention of AR Nuclear Translocation: Upon activation, the AR typically translocates from the cytoplasm to the nucleus. Darolutamide inhibits this process, keeping the receptor sequestered in the cytoplasm.[13][16]
- Blockade of AR-Mediated Transcription: By preventing nuclear translocation, Darolutamide
  ultimately blocks the AR from binding to androgen response elements (AREs) on DNA,
  thereby inhibiting the transcription of target genes essential for prostate cancer cell
  proliferation and survival.[13][14][17]

The primary metabolite, keto-darolutamide, demonstrates similar in vitro antagonistic activity to the parent compound.[13][18] Furthermore, Darolutamide shows efficacy against various AR mutants that can confer resistance to other antiandrogen therapies.[12] Recent studies also suggest a reciprocal crosstalk between the AR and PI3K/AKT/mTOR signaling pathways, where inhibition of one can lead to the compensatory activation of the other.[19] Combining Darolutamide with inhibitors of the PI3K/AKT/mTOR pathway has shown superior efficacy in preclinical models.[19]





Click to download full resolution via product page

Figure 2: Darolutamide's mechanism of action on the Androgen Receptor signaling pathway.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Darolutamide-D4 CAS 2484757-20-0 | Axios Research [axios-research.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. clearsynth.com [clearsynth.com]
- 4. Darolutamide D4 | CAS No- 2484757-19-7 | Simson Pharma Limited [simsonpharma.com]
- 5. Darolutamide-D4 Daicel Pharma Standards [daicelpharmastandards.com]
- 6. Darolutamide D4 | CAS 2484757-19-7 | LGC Standards [lgcstandards.com]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. Darolutamide | Androgen Receptor | TargetMol [targetmol.com]
- 9. researchgate.net [researchgate.net]
- 10. medkoo.com [medkoo.com]
- 11. CN111116476A Method for preparing antitumor drug doramemide Google Patents [patents.google.com]
- 12. Darolutamide is a potent androgen receptor antagonist with strong efficacy in prostate cancer models PMC [pmc.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Table 3, Key Characteristics of Darolutamide, Enzalutamide, Apalutamide, and Abiraterone Darolutamide (Nubeqa) NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. What is the mechanism of Darolutamide? [synapse.patsnap.com]
- 17. Clinical Pharmacokinetics and Pharmacodynamics of the Next Generation Androgen Receptor Inhibitor—Darolutamide PMC [pmc.ncbi.nlm.nih.gov]
- 18. Darolutamide | C19H19ClN6O2 | CID 67171867 PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]







To cite this document: BenchChem. [Darolutamide-d4 chemical properties and synthesis].
 BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b15544227#darolutamide-d4-chemical-properties-and-synthesis]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com